molecular formula C14H20BrN3O2 B2529117 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2380077-36-9

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No. B2529117
CAS RN: 2380077-36-9
M. Wt: 342.237
InChI Key: QUPXVNIGMKSUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one, commonly known as BRD-6929, is a small molecule inhibitor that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase BRD4, which plays a crucial role in chromatin remodeling and gene transcription. The inhibition of BRD4 has been shown to have a therapeutic effect in various diseases, including cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

BRD-6929 inhibits the protein kinase BRD4, which is involved in chromatin remodeling and gene transcription. BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which play a crucial role in the regulation of gene expression. BRD4 binds to acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and the activation of gene transcription. The inhibition of BRD4 by BRD-6929 prevents the recruitment of transcriptional machinery, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects:
BRD-6929 has been shown to have a potent anti-inflammatory effect in animal models of rheumatoid arthritis, multiple sclerosis, and asthma. Additionally, it has been shown to have a therapeutic effect in various types of cancer, including leukemia, lymphoma, and solid tumors. The inhibition of BRD4 by BRD-6929 has also been shown to improve cardiovascular function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

BRD-6929 has several advantages for lab experiments. It is a potent and selective inhibitor of BRD4, which makes it an ideal tool for studying the role of BRD4 in various diseases. Additionally, it has been shown to have a therapeutic effect in various diseases, which makes it a promising candidate for drug development. However, there are also limitations to using BRD-6929 in lab experiments. It is a small molecule inhibitor, which may limit its efficacy in vivo. Additionally, the long-term effects of BRD-6929 on gene expression and cellular function are not fully understood.

Future Directions

There are several future directions for the research on BRD-6929. One direction is to study the long-term effects of BRD-6929 on gene expression and cellular function. Another direction is to develop more potent and selective inhibitors of BRD4. Additionally, the therapeutic potential of BRD-6929 in other diseases, such as neurodegenerative diseases and metabolic disorders, should be explored. Finally, the use of BRD-6929 in combination with other therapeutic agents should be investigated to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of BRD-6929 involves several steps. The first step involves the synthesis of 5-bromopyrimidine-2-carboxylic acid, which is then converted into 5-bromopyrimidin-2-ylamine. The second step involves the synthesis of 1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one, which is achieved by reacting 5-bromopyrimidin-2-ylamine with 4-hydroxypiperidine and 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a catalyst. The final product is obtained after purification using chromatography.

Scientific Research Applications

BRD-6929 has been extensively studied for its therapeutic potential in various diseases. It has been shown to have a potent anti-inflammatory effect in animal models of rheumatoid arthritis, multiple sclerosis, and asthma. Additionally, it has been shown to have a therapeutic effect in various types of cancer, including leukemia, lymphoma, and solid tumors. The inhibition of BRD4 by BRD-6929 has also been shown to improve cardiovascular function in animal models of heart failure.

properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)12(19)18-6-4-11(5-7-18)20-13-16-8-10(15)9-17-13/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPXVNIGMKSUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2,2-dimethylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.